Butyl nicotinate chemical properties and structure
Butyl nicotinate chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Butyl Nicotinate
Introduction
Butyl nicotinate, also known as butyl 3-pyridinecarboxylate, is an organic chemical compound, specifically the butyl ester of nicotinic acid (Niacin, Vitamin B3). It is recognized for its characteristic pungent-sweet, mushroom-tobacco-like odor and is utilized in the fragrance and flavor industry.[1] This technical guide provides a comprehensive overview of its chemical structure, physical properties, spectroscopic data, and a representative synthesis protocol, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Structure and Identifiers
Butyl nicotinate consists of a pyridine ring substituted with a butoxycarbonyl group at the 3-position. The ester linkage is formed between the carboxylic acid of nicotinic acid and the hydroxyl group of n-butanol.
Caption: Chemical structure of Butyl Nicotinate.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Reference |
| IUPAC Name | butyl pyridine-3-carboxylate | [2] |
| CAS Number | 6938-06-3 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3][4][5][7][8] |
| Molecular Weight | 179.22 g/mol | [1][2][3][6][7] |
| Canonical SMILES | CCCCOC(=O)C1=CN=CC=C1 | [2] |
| InChI Key | DQULIMIQTCDUAN-UHFFFAOYSA-N | [2][4][5] |
| Synonyms | n-Butyl nicotinate, Nicotinic acid butyl ester, Butyl 3-pyridinecarboxylate | [1][2][4][5] |
Physicochemical Properties
Butyl nicotinate is a colorless to light yellow oily liquid.[1][7] It is characterized by its limited solubility in water but is soluble in organic solvents like alcohol and oils.[1][7]
Table 2: Physical Properties of Butyl Nicotinate
| Property | Value | Conditions | Reference |
| Appearance | Colorless to light yellow/orange clear liquid | Ambient | [1] |
| Boiling Point | 251.9 °C | at 752 Torr | [3] |
| 252 °C | [1][7][9] | ||
| 260.17 °C | at 760 mm Hg (est.) | [8] | |
| Density | 1.06 g/cm³ | at 20 °C | [1][3][7][9] |
| Refractive Index (n_D) | 1.495 | at 20 °C | [1][7][9] |
| Flash Point | 106 °C | ||
| 113 °C | [1][9] | ||
| Water Solubility | 2.45 g/L | at 32 °C | [1] |
| 2610 mg/L | at 25 °C (exp.) | [8] | |
| LogP (o/w) | 2.270 | [1][8] | |
| pKa | 3.20 ± 0.10 | Predicted | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of butyl nicotinate. Data is available from various spectroscopic techniques.[2][4][5][9][10]
Table 3: Summary of Available Spectroscopic Data
| Technique | Description | Reference |
| ¹H NMR | Proton Nuclear Magnetic Resonance data is available, providing information on the hydrogen environments in the molecule. | [2][9] |
| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance data provides information on the carbon skeleton of the molecule. | [9] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available, offering insights into the molecular weight and fragmentation pattern. | [2][4][5][9] |
| Infrared (IR) Spectroscopy | FTIR and vapor phase IR spectra are available, showing characteristic absorption bands for the functional groups present (e.g., C=O of the ester, C-O, and aromatic C-N). | [2][9] |
Generalized Experimental Protocol for Spectroscopic Analysis
While specific instrument parameters may vary, the following outlines a general approach for obtaining spectroscopic data for a liquid sample like butyl nicotinate.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : A small amount of butyl nicotinate (5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[11]
-
Data Acquisition : The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to generate the final spectrum.[11]
-
-
Infrared (IR) Spectroscopy :
-
Sample Preparation (ATR-FTIR) : For Attenuated Total Reflectance (ATR) analysis, a drop of neat butyl nicotinate is placed directly on the ATR crystal.[2][11]
-
Data Acquisition : A background spectrum of the clean crystal is recorded, followed by the sample spectrum.[11] The technique is often described as "CAPILLARY CELL: NEAT".[2]
-
-
Mass Spectrometry (MS) :
-
Sample Introduction : As a volatile liquid, butyl nicotinate is typically introduced into the mass spectrometer through a Gas Chromatography (GC-MS) system.[11]
-
Ionization : Electron Ionization (EI) is commonly used, where the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11]
-
Detection : The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
-
Synthesis of Butyl Nicotinate
Butyl nicotinate is typically synthesized via Fischer esterification of nicotinic acid with n-butanol, using an acid catalyst.[1][7]
Experimental Protocol: Fischer Esterification
This protocol is a generalized method based on azeotropic esterification.[1][7]
-
Reaction Setup : Nicotinic acid (1.0 eq) is combined with n-butanol (as solvent and reactant) and a suitable solvent for azeotropic water removal, such as benzene or toluene, in a round-bottom flask.[1][7]
-
Catalysis : A catalytic amount of concentrated sulfuric acid is slowly added to the stirring mixture.[1][7]
-
Reflux : A Dean-Stark apparatus or similar water separator is attached, and the reaction mixture is heated to reflux for several hours (e.g., 8 hours) to drive the reaction to completion by removing the water byproduct.[1][7]
-
Workup :
-
Extraction and Purification :
-
The aqueous phase is extracted multiple times with a suitable organic solvent (e.g., isopropyl ether).[1][7]
-
The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by distillation.[7]
-
The crude product is then purified by vacuum distillation to yield pure butyl nicotinate.[7]
-
Caption: Workflow for the synthesis of Butyl Nicotinate.
Safety and Handling
Butyl nicotinate is associated with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn during handling. Standard laboratory safety procedures should be followed, including working in a well-ventilated area. For storage, it is recommended to keep it in a cool, dark place, preferably below +30°C.[1]
References
- 1. N-BUTYL NICOTINATE | 6938-06-3 [chemicalbook.com]
- 2. Butyl nicotinate | C10H13NO2 | CID 81353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Butyl nicotinate [webbook.nist.gov]
- 5. Butyl nicotinate [webbook.nist.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. N-BUTYL NICOTINATE CAS#: 6938-06-3 [m.chemicalbook.com]
- 8. butyl nicotinate, 6938-06-3 [thegoodscentscompany.com]
- 9. Page loading... [guidechem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
